molecular formula C12H14O4 B15365303 4-(2-methoxy-2-oxoethyl)Benzenepropanoic acid

4-(2-methoxy-2-oxoethyl)Benzenepropanoic acid

Cat. No.: B15365303
M. Wt: 222.24 g/mol
InChI Key: JPAPZDGQSGWQIG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxy-2-oxoethyl)benzenepropanoic acid typically involves the esterification of 4-(2-methoxy-2-oxoethyl)benzoic acid. The reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification processes. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the production process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxy-2-oxoethyl)benzenepropanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 4-(2-methoxy-2-oxoethyl)benzoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-(2-methoxy-2-oxoethyl)benzoic acid

  • Reduction: Corresponding alcohol derivative

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-Methoxy-2-oxoethyl)benzenepropanoic acid has several scientific research applications, including:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may be utilized in biochemical studies to understand metabolic pathways.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-methoxy-2-oxoethyl)benzenepropanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 4-(Methoxycarbonyl)benzeneacetic acid methyl ester: Similar structure with a methoxycarbonyl group.

  • Methyl 4-methoxycarbonylphenylacetate: Another ester with a similar functional group.

This comprehensive overview provides a detailed understanding of 4-(2-methoxy-2-oxoethyl)benzenepropanoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-[4-(2-methoxy-2-oxoethyl)phenyl]propanoic acid

InChI

InChI=1S/C12H14O4/c1-16-12(15)8-10-4-2-9(3-5-10)6-7-11(13)14/h2-5H,6-8H2,1H3,(H,13,14)

InChI Key

JPAPZDGQSGWQIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

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